Exclusive C-4 Ortholithiation: A Key Regiochemical Differentiator
In reactions with t-BuLi, 2-chloro-5-bromopyridine (an alternative nomenclature for 2-Bromo-5-chloropyridine) exhibits exclusive C-4 ortholithiation . This is in direct contrast to other regioisomers like 3-bromo-2-chloropyridine, which yields a mixture of ortholithiation and halogen-lithium exchange products whose ratio is strongly dependent on electrophile and addition order . This data confirms that the 2-Br/5-Cl substitution pattern uniquely enables a single, predictable functionalization pathway under these conditions.
| Evidence Dimension | Regioselectivity of t-BuLi-mediated lithiation |
|---|---|
| Target Compound Data | Exclusive C-4 substitution (100% ortholithiation) |
| Comparator Or Baseline | 3-Bromo-2-chloropyridine |
| Quantified Difference | Exclusive vs. a mixture of ortholithiation and halogen-lithium exchange |
| Conditions | Reaction with t-BuLi in THF |
Why This Matters
This guarantees a single, high-yield route to a specific intermediate, eliminating the need for complex separations and reducing development time and cost.
